1-Ethyl-4-(2-fluoroethyl)piperazine
Description
Foundational Significance of the Piperazine (B1678402) Heterocycle in Chemical Synthesis
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry and materials science. nist.gov Its prevalence in a vast array of biologically active compounds has led to it being termed a "privileged scaffold." nist.gov The unique structural and physicochemical properties of the piperazine moiety make it a highly desirable component in the design of new molecular entities.
The two nitrogen atoms within the piperazine ring are key to its versatility. They can be readily functionalized, allowing for the introduction of various substituents that can fine-tune a molecule's properties. chemicalbook.com This adaptability enables chemists to modulate factors such as a compound's steric and electronic characteristics, as well as its hydrogen-bonding capabilities, to optimize interactions with biological targets. nist.gov Furthermore, the presence of the two nitrogen atoms often enhances the pharmacokinetic profile of drug candidates by improving properties like water solubility and bioavailability. nist.gov
The piperazine core is a fundamental component of numerous blockbuster drugs, highlighting its importance in the pharmaceutical industry. mdpi.com Its applications span a wide range of therapeutic areas, including cancer, inflammatory diseases, bacterial infections, diabetes, and various central nervous system disorders such as depression and psychosis. nist.gov
Strategic Incorporation of Fluorine Atoms in Organic Molecules: A Modulatory Perspective
The introduction of fluorine atoms into organic molecules is a widely employed strategy in modern drug design and materials science. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the characteristics of a molecule.
The substitution of hydrogen with fluorine can also impact a molecule's conformation and lipophilicity, which are critical factors for its ability to cross cell membranes and reach its target. While the effect on lipophilicity can be complex and context-dependent, it is a key parameter that chemists can manipulate through fluorination.
Positioning of 1-Ethyl-4-(2-fluoroethyl)piperazine within the Broader Context of Piperazine Derivatives and Fluoroalkylamine Chemistry
This compound is a specific example of a broader class of compounds known as fluoroalkylamines. This class of molecules has garnered interest for its potential applications in various fields. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests its role as a valuable building block in chemical synthesis.
The synthesis of related fluoroethylated piperazine derivatives has been described in the context of developing new radiopharmaceuticals. For instance, the fluoroethylation of a piperazine-containing precursor has been a key step in creating imaging agents for receptors implicated in cancer. nih.gov This highlights a potential application area for compounds like this compound.
The general synthetic accessibility of N-alkylated piperazines, often prepared through methods like the reaction of a piperazine with an appropriate alkyl halide, provides a feasible route to such compounds. mdpi.com The combination of the established piperazine core with a fluoroalkyl chain positions this compound as a compound of interest for further investigation in the development of novel pharmaceuticals and functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C8H17FN2 |
|---|---|
Molecular Weight |
160.23 g/mol |
IUPAC Name |
1-ethyl-4-(2-fluoroethyl)piperazine |
InChI |
InChI=1S/C8H17FN2/c1-2-10-5-7-11(4-3-9)8-6-10/h2-8H2,1H3 |
InChI Key |
AVDMWWIAKMCQIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CCF |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 1 Ethyl 4 2 Fluoroethyl Piperazine and Its Analogues
Retrosynthetic Dissection and Key Synthetic Precursors of the 1-Ethyl-4-(2-fluoroethyl)piperazine Scaffold
A retrosynthetic analysis of this compound logically dissects the molecule into the core piperazine (B1678402) heterocycle and its two N-substituents: an ethyl group and a 2-fluoroethyl group. This approach suggests two primary synthetic pathways originating from key precursors.
Pathway A involves the sequential alkylation of piperazine. This can begin with either ethylation to form N-ethylpiperazine, followed by fluoroethylation, or vice versa. The key precursors for this route are:
Piperazine
An ethylating agent (e.g., bromoethane)
A fluoroethylating agent (e.g., 1-bromo-2-fluoroethane)
Pathway B relies on a precursor that already contains one of the substituents. For instance, the synthesis can start from N-ethylpiperazine, which is commercially available or can be synthesized from piperazine. guidechem.com The subsequent step is the introduction of the 2-fluoroethyl moiety. Alternatively, one could start with N-(2-fluoroethyl)piperazine and then introduce the ethyl group.
A third approach involves the late-stage introduction of the fluorine atom. In this retrosynthetic plan, the target molecule is disconnected at the C-F bond. This leads to the precursor 2-(4-ethylpiperazin-1-yl)ethanol (B1288223), which can be fluorinated to yield the final product. The key precursors for this route are:
N-ethylpiperazine
2-chloroethanol (B45725) or ethylene (B1197577) oxide
A fluorinating agent (e.g., DAST)
The choice of synthetic strategy often depends on the availability of starting materials, reaction efficiency, and the desired control over the formation of byproducts, particularly the symmetrically disubstituted N,N'-diethylpiperazine. guidechem.com
Direct and Indirect N-Alkylation Strategies for Piperazine Ring Functionalization
The N-alkylation of the piperazine ring is a fundamental method for synthesizing N-substituted derivatives. mdpi.com Direct alkylation can be challenging due to the similar reactivity of the two nitrogen atoms, which can lead to a mixture of mono- and di-substituted products. google.comgoogle.com Strategies to control selectivity include using a large excess of piperazine or protecting one nitrogen atom. researchgate.net
The 2-fluoroethyl group is typically introduced onto the piperazine nitrogen via a nucleophilic substitution reaction. This involves reacting a piperazine precursor, such as N-ethylpiperazine, with a suitable fluoroethylating agent. Common agents for this transformation include 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate.
The reaction is generally carried out in the presence of a base to neutralize the acid formed during the reaction and a suitable solvent.
Example Reaction: The alkylation of N-ethylpiperazine with 1-bromo-2-fluoroethane in a solvent like acetonitrile (B52724) or DMF, with a base such as potassium carbonate, would yield this compound.
Controlling the reaction conditions is crucial to favor the desired mono-alkylation and minimize the formation of quaternary ammonium (B1175870) salts.
The ethyl group can be introduced onto the piperazine ring using various ethylating agents. mdpi.com The reaction of piperazine with agents like bromoethane (B45996) is a known method, though it can produce the byproduct N,N'-diethylpiperazine. guidechem.com To favor mono-ethylation, a large excess of piperazine is often used.
Alternative methods for preparing N-ethylpiperazine include:
The reaction of piperazine with ethanol (B145695) using a Cu-Co-Mo/Al2O3 catalyst. google.com
The condensation of diethanolamine (B148213) with ethylamine (B1201723) in the presence of a dehydration catalyst like Raney nickel. google.com
Reductive amination of piperazine with acetaldehyde. guidechem.com
Once N-ethylpiperazine is formed, it serves as a key intermediate for the subsequent introduction of the fluoroethyl group. chemicalbook.comnih.gov
Fluorination Approaches for the Installation of the 2-Fluoroethyl Group
An alternative to direct alkylation with a fluoroethylating agent is the conversion of a hydroxyethyl (B10761427) precursor to the corresponding fluoroethyl derivative. nih.gov This is a powerful strategy, especially given the prevalence of fluorinated compounds in various fields of chemistry. ucla.edu
The deoxofluorination of an alcohol is a common method for introducing a fluorine atom. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose, converting primary alcohols to alkyl fluorides under mild conditions. commonorganicchemistry.comwikipedia.org
The reaction involves the treatment of an alcohol, in this case, 2-(4-ethylpiperazin-1-yl)ethanol, with DAST. The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. commonorganicchemistry.comtcichemicals.com
Table 1: Comparison of Fluorinating Agents
| Reagent | Common Name | Properties |
|---|---|---|
| Et₂NSF₃ | DAST | A popular and versatile reagent for nucleophilic fluorination of alcohols. sigmaaldrich.com It can be unstable when heated. commonorganicchemistry.com |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor | A nucleophilic fluorinating agent with similar or superior reactivity to DAST and is more thermally stable. commonorganicchemistry.com |
This table is based on available data and is for informational purposes only.
The use of DAST is effective but requires careful handling due to its potential instability and the generation of toxic hydrogen fluoride (B91410) if exposed to moisture. tcichemicals.com
The key precursor for the late-stage fluorination approach is 2-(4-ethylpiperazin-1-yl)ethanol. The synthesis of this precursor is a critical step. It is typically prepared by the reaction of N-ethylpiperazine with a two-carbon electrophile containing an oxygen functionality.
Common synthetic routes to 2-(4-ethylpiperazin-1-yl)ethanol include:
Reaction with Ethylene Oxide: N-ethylpiperazine can react with ethylene oxide in a ring-opening reaction to form the desired alcohol.
Reaction with 2-Chloroethanol: Alkylation of N-ethylpiperazine with 2-chloroethanol in the presence of a base provides another route to the precursor.
The presence of the primary alcohol in 2-(4-ethylpiperazin-1-yl)ethanol makes it an ideal substrate for deoxofluorination reactions with reagents like DAST, leading to the efficient incorporation of the fluorine atom to form this compound.
Stereoselective Synthesis of Enantiopure this compound Derivatives
The generation of single-enantiomer piperazine derivatives is crucial, as the biological activity of chiral molecules often resides in one specific stereoisomer. For a molecule like this compound, chirality would be introduced by substitution on the piperazine ring itself, creating chiral centers. The synthesis of such enantiopure derivatives can be approached through several strategic methodologies, including asymmetric synthesis and chiral resolution.
Asymmetric synthesis aims to directly produce a single enantiomer. One powerful technique is the asymmetric lithiation-substitution of N-Boc protected piperazines. acs.orgnih.gov This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with s-butyllithium to deprotonate a position on the piperazine ring enantioselectively. mdpi.com The resulting lithiated intermediate can then react with an electrophile to install a substituent, creating a chiral center with high diastereocontrol. mdpi.com The efficiency and enantioselectivity of this process can be influenced by the nature of the distal N-substituent and the electrophile used. acs.orgnih.gov
Another approach involves using chiral building blocks derived from natural sources like amino acids or employing enzymatic processes. rsc.org For instance, an iridium-containing cytochrome P450 variant has been used to catalyze enantioselective cyclopropanation reactions to form spirocyclic piperidines, a strategy that highlights the potential of engineered enzymes in creating complex chiral heterocycles. acs.org
Alternatively, a racemic mixture of a substituted piperazine derivative can be synthesized and subsequently separated into its constituent enantiomers through chiral resolution. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this separation on a preparative scale. mdpi.com Capillary electrophoresis (CE) has also emerged as a robust analytical and potentially semi-preparative technique for separating chiral piperazine derivatives, using chiral selectors like sulfated β-cyclodextrin. nih.gov
Table 1: Methodologies for Stereoselective Synthesis of Chiral Piperazine Derivatives
| Methodology | Description | Key Features |
|---|---|---|
| Asymmetric Lithiation | Enantioselective deprotonation of an N-Boc piperazine using a chiral ligand, followed by reaction with an electrophile. acs.orgmdpi.com | Direct formation of a single stereoisomer; enantioselectivity is dependent on the ligand, substituent, and electrophile. nih.govmdpi.com |
| Chiral Pool Synthesis | Utilization of readily available enantiopure starting materials, such as amino acids, to construct the chiral piperazine core. rsc.org | The stereochemistry is inherited from the starting material. |
| Enzymatic Catalysis | Use of engineered enzymes (e.g., modified cytochromes) to catalyze a stereoselective transformation on a piperazine precursor. acs.org | High enantioselectivity under mild reaction conditions. |
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers, typically using chiral HPLC or capillary electrophoresis. mdpi.comnih.gov | Applicable post-synthesis; requires a suitable chiral selector or stationary phase. |
Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues for Advanced Preclinical Imaging
The synthesis of analogues of this compound labeled with fluorine-18 ([¹⁸F]) is of significant interest for positron emission tomography (PET) imaging. nih.gov The favorable nuclear properties of ¹⁸F, including its 109.7-minute half-life and low positron energy, make it an ideal radionuclide for imaging biological processes with high resolution. nih.govacs.org The primary goal is to replace the stable fluorine atom in the 2-fluoroethyl group with its radioactive counterpart, [¹⁸F]F.
The most common strategy for this is nucleophilic [¹⁸F]fluorination, which involves reacting a precursor molecule containing a good leaving group with cyclotron-produced [¹⁸F]fluoride. nih.gov For introducing a [¹⁸F]fluoroethyl group, a two-step, one-pot approach is often employed. This involves the initial synthesis of a reactive [¹⁸F]fluoroethylating agent, which then alkylates the desired amine. rsc.org
Automated [¹⁸F]Fluoroethylation Protocols and Yield Optimization
Automation is standard practice in radiochemistry to ensure reproducibility, minimize radiation exposure to personnel, and handle the short half-life of ¹⁸F. Automated synthesis modules, such as the GE TRACERlab or Synthra systems, are commonly used. uq.edu.aunih.gov
A typical automated protocol for the [¹⁸F]fluoroethylation of 1-ethylpiperazine (B41427) would proceed as follows:
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron target is trapped on an anion exchange cartridge (e.g., QMA). nih.gov
Elution and Drying: The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂) and a base (e.g., K₂CO₃). nih.gov The mixture is then dried via azeotropic distillation with acetonitrile. nih.gov
Synthesis of [¹⁸F]Fluoroethyl Tosylate: The anhydrous [¹⁸F]fluoride/K₂₂₂ complex is reacted with a precursor such as ethylene-1,2-ditosylate to form 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FEtOTs). rsc.org This intermediate is a versatile agent for fluoroethylation. rsc.org
Alkylation: The crude [¹⁸F]FEtOTs is then reacted with the precursor amine, 1-ethylpiperazine, at an elevated temperature to yield [¹⁸F]-1-ethyl-4-(2-fluoroethyl)piperazine.
Purification: The final product is purified using solid-phase extraction (SPE) cartridges or semi-preparative HPLC to remove unreacted precursors and byproducts. nih.gov
Yield optimization is critical. The formation of the [¹⁸F]FEtOTs intermediate is a key step where side products can form. nih.gov Studies have shown that reaction parameters significantly impact the radiochemical yield (RCY) and purity. For instance, the formation of volatile side-products like [¹⁸F]vinyl fluoride and [¹⁸F]fluoroethanol is dependent on temperature, reaction time, and the molar ratio of base to precursor. nih.gov
Table 2: Influence of Reaction Parameters on the Synthesis of [¹⁸F]FEtOTs Intermediate
| Parameter | Condition | Effect on Yield and Purity | Reference |
|---|---|---|---|
| Temperature | Increasing from 70°C to 130°C | Increases the rate of formation of [¹⁸F]FEtOTs but also promotes the formation of volatile impurities if time is extended. | nih.gov |
| Reaction Time | Increasing from 3 min to 15 min | Higher conversion to [¹⁸F]FEtOTs, but longer times at high temperatures increase byproduct formation. | nih.gov |
| Base to Precursor Ratio | Varying the molar ratio of K₂CO₃ to ethylene ditosylate | A lower ratio (e.g., 0.7) is often optimal to minimize base-catalyzed decomposition and side reactions. | nih.gov |
Precursor Development for Radiochemical Efficiency
The choice of precursor is fundamental to the success of a radiosynthesis. For the two-step [¹⁸F]fluoroethylation described above, two precursors are required: one to generate the labeling agent and the amine to be alkylated.
Precursor for the Labeling Agent: Ethylene-1,2-ditosylate is a widely used and commercially available precursor for producing 2-[¹⁸F]fluoroethyl tosylate. nih.gov Its symmetric nature means only one product is formed upon reaction with [¹⁸F]fluoride.
Amine Precursor: For the synthesis of the target compound, the precursor is 1-ethylpiperazine. This secondary amine readily undergoes N-alkylation with the [¹⁸F]fluoroethyl tosylate intermediate.
To improve efficiency and simplify the process, direct labeling precursors can be developed. This involves synthesizing a molecule where the 1-ethylpiperazine core is already attached to a 2-ethyl group bearing a suitable leaving group. This allows for a single-step radiolabeling reaction. The efficiency of the nucleophilic substitution depends heavily on the nature of the leaving group.
Table 3: Comparison of Leaving Groups for Direct [¹⁸F]Fluoroethylation of a Piperazine Precursor
| Precursor Structure | Leaving Group | Reactivity | Comments |
|---|---|---|---|
| 1-Ethyl-4-(2-tosyloxyethyl)piperazine | Tosylate (-OTs) | Good | Commonly used, stable precursor, provides good yields. rsc.orgrsc.org |
| 1-Ethyl-4-(2-nosyloxyethyl)piperazine | Nosylate (-ONs) | Excellent | More reactive than tosylates, often allowing for lower reaction temperatures or shorter times. |
| 1-Ethyl-4-(2-triflyloxyethyl)piperazine | Triflate (-OTf) | Excellent | Highly reactive, but precursors can be less stable. |
The development of precursors with highly activating leaving groups like nosylates or the use of advanced catalytic systems, such as copper-mediated fluorination of boronate precursors, can further enhance radiochemical yields and expand the scope of molecules that can be efficiently labeled with fluorine-18. mdpi.com
Chemical Reactivity and Derivatization Studies of the 1 Ethyl 4 2 Fluoroethyl Piperazine Core
Electrophilic and Nucleophilic Reactions at Piperazine (B1678402) Nitrogen Centers
The piperazine ring contains two tertiary amine nitrogens, which are nucleophilic centers. The nitrogen atoms can react with various electrophiles. In the case of 1-Ethyl-4-(2-fluoroethyl)piperazine, both nitrogen atoms are already alkylated, which precludes simple N-alkylation or N-acylation that would occur on a monosubstituted or unsubstituted piperazine. However, these nitrogen centers can still participate in reactions such as quaternization by reacting with strong alkylating agents.
Piperazine and its derivatives are well-known to act as efficient nucleophiles in substitution reactions. For instance, piperazine readily participates in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aromatic systems, such as pentafluoropyridine, where substitution occurs preferentially at the para position. researchgate.net Similarly, the nitrogen atoms in this compound would be expected to exhibit nucleophilic character, although the steric hindrance from the existing ethyl and fluoroethyl groups might modulate their reactivity compared to unsubstituted piperazine.
The basicity of the piperazine nitrogens also allows for acid-base reactions, forming piperazinium salts upon treatment with acids. This property is fundamental to the behavior of piperazine derivatives in biological systems and for their purification.
Functional Group Interconversions of the Ethyl Substituent
The ethyl group on the piperazine nitrogen offers several possibilities for functional group interconversion, primarily through oxidation or C-H activation strategies.
Kinetic studies on the oxidation of 1-ethylpiperazine (B41427) by oxidizing agents like bromamine-T have shown that the reaction leads to the formation of the corresponding N-oxide. scirp.orgresearchgate.net The reaction follows first-order kinetics with respect to both the oxidant and the piperazine, with the rate being enhanced by electron-donating groups on the piperazine ring. scirp.org It is plausible that this compound would undergo a similar oxidation at the nitrogen bearing the ethyl group.
Another potential transformation is the de-ethylation of the piperazine. While specific methods for the de-ethylation of this compound are not documented, general methods for the dealkylation of tertiary amines, such as the Von Braun reaction (using BrCN) or variations involving chloroformates, could potentially be applied.
Chemical Transformations Involving the Fluoroethyl Moiety
The 2-fluoroethyl group is a key feature of this molecule, and its reactivity is primarily dictated by the carbon-fluorine bond and the potential for elimination or substitution reactions. The fluorine atom is a poor leaving group, but under certain conditions, nucleophilic substitution can occur.
More commonly, N-(2-fluoroethyl) derivatives can undergo elimination reactions to form a vinyl group, particularly in the presence of a strong base. This would convert the 2-fluoroethylpiperazine moiety into a vinylpiperazine derivative.
The synthesis of related compounds, such as 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone, involves the O-alkylation of a phenol (B47542) with [18F]fluoroethyltosylate, highlighting the use of fluoroethyl groups in radiolabeling. nih.gov This suggests that the fluoroethyl group in this compound could potentially be a target for radiolabeling studies.
Transition Metal-Catalyzed Reactions for Further Functionalization
Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds, including piperazines. While no specific examples utilizing this compound as a substrate are available, general methodologies for N-alkylpiperazines can be considered.
Copper-catalyzed reactions are known to be effective for various transformations involving piperazine derivatives. For example, copper nanoparticles have been shown to selectively catalyze the aza-Michael reaction of N-alkyl- and N-arylpiperazines with acrylonitrile (B1666552) in good to excellent yields under mild conditions. researchgate.net This suggests that the nitrogen atoms of this compound could potentially participate in similar conjugate addition reactions.
Palladium-catalyzed cross-coupling reactions are also widely used for the derivatization of nitrogen heterocycles. mdpi.com Although direct C-H activation of the piperazine ring itself is challenging, functionalization of the substituents is a possibility. For instance, should a handle for cross-coupling (e.g., a halide) be present on either the ethyl or fluoroethyl group, reactions like Suzuki, Heck, or Buchwald-Hartwig aminations could be envisioned for further elaboration of the molecule. Recent advances have also demonstrated palladium-catalyzed cross-coupling of ethyl bromodifluoroacetate with aryl halides, indicating the feasibility of forming C-C bonds adjacent to fluorinated carbons under palladium catalysis. nih.gov
Radical-Mediated Processes and Cyclization Strategies
Radical-mediated reactions and photocatalysis have emerged as powerful methods for the functionalization of N-heterocycles. mdpi.com Photocatalytic methods have been developed for the N-alkylation of piperazine with alcohols over TiO2-supported palladium catalysts, proceeding through a tandem mechanism involving alcohol dehydrogenation, condensation with piperazine to form an enamine, and subsequent hydrogenation. researchgate.net
Recent studies have explored the photoredox-catalyzed C-H arylation, vinylation, and alkylation of the piperazine ring, typically at the C2 position. mdpi.comnsf.gov These reactions often proceed via the formation of an α-amino radical intermediate. While these studies have primarily focused on N-aryl or N-Boc protected piperazines, the principles could potentially be extended to this compound, leading to functionalization of the piperazine ring itself.
Cyclization strategies involving radical intermediates are also a possibility. For instance, if an appropriate functional group were present on one of the alkyl chains, an intramolecular radical cyclization could lead to the formation of bicyclic structures.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 1 Ethyl 4 2 Fluoroethyl Piperazine Analogues
Systematic Modification of Substituents and their Impact on Molecular Interactions
The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, and systematic modifications of its substituents have profound effects on molecular interactions and biological activity. nih.govresearchgate.netthieme-connect.comrsc.org For analogues related to 1-Ethyl-4-(2-fluoroethyl)piperazine, modifications typically occur at the N1 and N4 positions of the piperazine ring.
Research on various N-substituted piperazine analogues has demonstrated that the nature of the alkyl or aryl groups is a key determinant of target affinity and selectivity. For instance, in a series of N-arylpiperazine derivatives, the introduction of different substituents on the phenyl ring can drastically alter the electronic and steric properties of the molecule, thereby influencing its binding to pharmacological targets. Paradoxically, for certain antimycobacterial agents, bulky lipophilic moieties at the piperazine ring, such as a diphenylmethyl group, improved activity against Mycobacterium tuberculosis. mdpi.com
In studies on dual serotonin (B10506) and noradrenaline reuptake inhibitors, modifications of the phenyl rings or their replacement with heterocycles were explored. nih.gov The N-substituents play a crucial role; for example, replacing a piperazine ring with a piperidine (B6355638) moiety can be a key structural element for achieving dual affinity for histamine (B1213489) H3 and sigma-1 receptors. nih.gov The length and flexibility of the N-alkyl chain also significantly impact binding affinity. In one series of CXCR4 antagonists, an N-propyl piperazine side chain was identified as optimal for improving off-target effects, while further N-alkylation on the terminal piperazine nitrogen was shown to enhance membrane permeability.
The following table, derived from structure-activity relationship studies on various piperazine-based compounds, illustrates how systematic modifications can influence biological activity.
| Analogue Series | Modification | Impact on Molecular Interaction/Activity |
| Antimycobacterial Agents | Replacement of phenyl with diphenylmethyl at N4 | Improved activity against M. tuberculosis H37Rv. mdpi.com |
| H3/σ1 Receptor Ligands | Replacement of N-piperazine with N-piperidine | Maintained H3 receptor affinity while significantly increasing σ1 receptor affinity. nih.gov |
| Amine Reuptake Inhibitors | Substitution on phenyl rings/replacement with heterocycles | Modulated dual inhibition of serotonin and noradrenaline reuptake. nih.gov |
| Anticancer Agents | Introduction of a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent | Conferred potent cytotoxic activity against breast adenocarcinoma cells. |
Conformational Analysis of the Piperazine Ring and its Influence on Ligand Recognition
The six-membered piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov However, other conformations such as the boat, twist-boat, and half-chair are also possible. The conformational flexibility of the piperazine ring and its preferred geometry are critical for ligand recognition and binding to biological targets. nih.gov
Temperature-dependent NMR spectroscopy is a powerful tool for studying the conformational behavior of piperazine derivatives in solution. nih.govnih.govrsc.orgresearchgate.net For many N-substituted piperazines, particularly those with an acyl group (like a benzoyl group), the rotation around the N-C amide bond is restricted due to its partial double-bond character. This leads to the existence of distinct rotamers at room temperature. Furthermore, the interconversion between the two chair conformations of the piperazine ring (ring flipping) can also be slow enough to be observed on the NMR timescale. nih.govnih.govrsc.orgresearchgate.netresearchgate.net
The energy barriers for these conformational changes are influenced by the substituents on the ring. For N-benzoylated piperazines, electron-withdrawing groups on the benzoyl moiety increase the rotational barrier of the amide bond and also the energy barrier for ring inversion. nih.gov This is because these substituents enhance the zwitterionic character of the amide bond, which in turn reduces the conformational flexibility of the piperazine ring. An additional aryl substituent on the second nitrogen atom can lead to reduced rotational and inversion barriers. rsc.org
Role of Fluoroalkylation in Modulating Molecular Lipophilicity and Permeability
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate both biological and physicochemical properties. Fluoroalkylation, such as the presence of the 2-fluoroethyl group in this compound, plays a significant role in altering molecular lipophilicity and membrane permeability.
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a key parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While polyfluoroalkylation typically increases lipophilicity, the strategic introduction of a single fluorine atom or a short fluoroalkyl chain can have more subtle effects. Aliphatic fluorination often leads to a reduction in lipophilicity. This is because fluorine is highly electronegative, but the C-F bond is poorly polarizable, which can reduce van der Waals interactions.
The position of the fluorine atom is critical. For instance, studies on fluorinated alkanols have shown that the change in logP depends on whether the fluorination is at a terminal or internal position. These subtle modulations in lipophilicity, even minor ones, have been shown to correlate with changes in membrane permeability. Novel solid-state 19F NMR studies have demonstrated that for a given class of compounds, there is an excellent correlation between logP values and the corresponding membrane molar partitioning coefficients (logKp). This indicates that even small changes in lipophilicity due to aliphatic fluorination can be highly relevant for optimizing a compound's ability to cross cell membranes.
Computational Chemistry and Molecular Modeling Methodologies
Computational techniques are indispensable tools for investigating the properties and interactions of molecules like this compound and its analogues at an atomic level.
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
By calculating the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the electronic transition properties of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap generally implies higher reactivity. researchgate.net For aryl sulfonyl piperazine derivatives, DFT calculations have been used to determine that the negative electrostatic potential is localized on the sulfamide (B24259) functional group, while positive potential is found on hydrogen atoms, identifying the likely centers for electrophilic and nucleophilic attack. researchgate.net
Furthermore, Natural Bond Orbital (NBO) analysis can reveal the stability of the molecule arising from hyperconjugative interactions and charge delocalization. researchgate.net These QM calculations are also used to predict global reactivity parameters, helping to rank a series of analogues by their reactivity and softness. researchgate.net
Molecular Docking Simulations to Elucidate Ligand-Target Binding Modes
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique is widely applied to piperazine derivatives to understand their binding modes and to guide the rational design of new, more potent compounds. bohrium.comnih.govnih.govresearchgate.net
Docking simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. For example, docking studies of phenylpiperazine derivatives with the DNA-Topo II complex revealed the ability of these compounds to form hydrogen bonds with aspartic acid residues. mdpi.com In another study, docking was used to understand the binding mechanism of piperazine carboxamide analogues to proteins of Methicillin-resistant Staphylococcus aureus (MRSA), and the in silico results strongly correlated with the experimentally observed antibacterial activity. bohrium.com
These simulations allow researchers to build and refine pharmacophore models, which define the essential structural features required for biological activity. By visualizing the ligand-target complex, scientists can hypothesize how structural modifications, such as altering the substituents on the piperazine ring, might improve binding affinity and selectivity. nih.govmdpi.com
Molecular Dynamics Simulations for Conformational Space Exploration
While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational space of the ligand and the protein over time. acs.orgnih.gov MD simulations are crucial for understanding the flexibility of piperazine derivatives and how their conformation adapts upon binding to a target. nih.gov
MD simulations have been used to study phenyl-piperazine scaffolds, revealing that the ligands undergo significant conformational changes upon binding. acs.orgnih.gov These simulations can recreate the opening and closing of enzyme domains upon ligand binding and release. By running simulations for hundreds of nanoseconds or longer, researchers can assess the stability of the ligand-protein complex and identify the most stable binding poses. acs.orgnih.govmdpi.com
For example, MD simulations were used to evaluate the binding of piperazine-containing compounds to the eIF4A1 helicase. The simulations showed that potent inhibitors were able to maintain the enzyme in a "closed," compact state, whereas weaker binders were more likely to dissociate, allowing the enzyme to relax into an "open" conformation. acs.orgnih.gov This highlights the importance of conformational dynamics in determining the functional effect of a ligand, providing insights that go beyond static docking models.
Advanced Analytical and Spectroscopic Characterization of 1 Ethyl 4 2 Fluoroethyl Piperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Ethyl-4-(2-fluoroethyl)piperazine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained.
¹H NMR: Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl and fluoroethyl groups, as well as the piperazine (B1678402) ring protons. The protons of the ethyl group would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group. The fluoroethyl group would exhibit more complex splitting patterns due to coupling with both adjacent protons and the fluorine atom. The piperazine ring protons typically appear as broad multiplets. researchgate.netchemicalbook.com
¹³C NMR: Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show resonances for the two carbons of the ethyl group, the two carbons of the fluoroethyl group (with the carbon directly bonded to fluorine showing a characteristic large coupling constant), and the carbons of the piperazine ring. rsc.orgchemicalbook.com
¹⁹F NMR: Fluorine-19 NMR (¹⁹F NMR) is highly specific for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would display a signal corresponding to the fluorine atom in the 2-fluoroethyl group. The chemical shift and coupling pattern of this signal would confirm the presence and electronic environment of the fluorine atom. rsc.org
¹⁵N NMR: While less common, Nitrogen-15 NMR (¹⁵N NMR) can offer valuable insights into the electronic environment of the two nitrogen atoms within the piperazine ring, confirming their distinct chemical nature due to the different substituents.
A representative, though not specific to this exact molecule, ¹³C NMR data for a related compound, 1-ethylpiperazine (B41427), shows characteristic peaks for the ethyl group and the piperazine ring. chemicalbook.com Similarly, ¹H NMR data for piperazine itself shows the protons of the ring. chemicalbook.com For a comprehensive analysis of this compound, a full suite of these NMR experiments would be necessary to assign all proton and carbon signals definitively.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~1.1 | Triplet | -CH₂CH ₃ |
| ¹H | ~2.4 | Quartet | -CH ₂CH₃ |
| ¹H | ~2.5-2.7 | Multiplet | Piperazine ring protons |
| ¹H | ~2.8 | Triplet of triplets | -CH ₂CH₂F |
| ¹H | ~4.5 | Triplet of triplets | -CH₂CH ₂F |
| ¹³C | ~12 | Singlet | -CH₂C H₃ |
| ¹³C | ~52 | Singlet | -C H₂CH₃ |
| ¹³C | ~53 | Singlet | Piperazine ring carbons |
| ¹³C | ~58 (doublet, JC-F) | Doublet | -C H₂CH₂F |
| ¹³C | ~83 (doublet, JC-F) | Doublet | -CH₂C H₂F |
| ¹⁹F | Varies | Triplet of triplets | -CH₂CH₂F |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Purity Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound with a very high degree of accuracy. This allows for the confirmation of the elemental composition of this compound. The exact mass of the molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value. Any significant deviation would suggest impurities or an incorrect structural assignment. HRMS is also instrumental in identifying and characterizing fragment ions, which can further support the proposed structure. nih.govresearchgate.net For instance, fragmentation of the parent molecule could lead to characteristic ions corresponding to the loss of the ethyl or fluoroethyl groups.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₇FN₂ |
| Calculated Exact Mass | 160.1376 |
| Measured Exact Mass (example) | 160.1378 |
| Mass Error (ppm) | 1.25 |
Chromatographic Methods (HPLC, GC) for Purity Profiling and Separation of Isomers
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. researchgate.netunodc.orgjocpr.com For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or phosphoric acid. sielc.com By monitoring the elution profile with a suitable detector (e.g., UV or mass spectrometer), the purity of the compound can be quantified. The method can be validated for parameters such as linearity, precision, and accuracy. researchgate.netjocpr.com
Gas Chromatography (GC): GC is another powerful separation technique, particularly for volatile compounds. hakon-art.com this compound could be analyzed by GC, likely using a capillary column with a suitable stationary phase. hakon-art.com A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. GC methods are valuable for detecting volatile impurities that might not be easily observed by HPLC. rdd.edu.iq
Table 3: Example Chromatographic Conditions
| Method | Column | Mobile/Carrier Phase | Detector |
|---|---|---|---|
| HPLC | C18, 5 µm, 4.6 x 250 mm | Acetonitrile:Water with 0.1% Formic Acid | UV (210 nm), MS |
| GC | DB-17 (50%-Phenyl)-methylpolysiloxane | Helium | FID, MS |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR and mass spectrometry provide strong evidence for the structure of this compound in solution and the gas phase, X-ray crystallography offers the ultimate, unambiguous determination of its three-dimensional structure in the solid state. This technique involves growing a single crystal of the compound and diffracting X-rays off of it. The resulting diffraction pattern can be used to calculate the precise positions of all atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and the conformation of the piperazine ring (which typically adopts a chair conformation). iucr.orgresearchgate.netcolab.wsnih.govwikipedia.org Although no specific crystal structure for this compound is publicly available, the structures of many related piperazine derivatives have been determined, confirming the chair conformation of the piperazine ring. iucr.orgresearchgate.netnih.gov
Radiochemical Purity and Stability Assessment for Radiolabeled Tracers
When this compound is labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), for use in Positron Emission Tomography (PET), its radiochemical purity and stability become critical parameters.
Radiochemical Purity: This refers to the proportion of the total radioactivity in the sample that is present in the desired chemical form, i.e., as [¹⁸F]this compound. It is typically assessed using radio-HPLC or radio-TLC (Thin-Layer Chromatography). nih.govacs.org A high radiochemical purity (typically >95%) is essential for accurate and reliable PET imaging. acs.org
Stability Assessment: The stability of the radiolabeled tracer is crucial both in vitro (in the final formulation) and in vivo (after administration). In vitro stability is assessed by analyzing the radiochemical purity of the tracer over time. In vivo metabolic stability is determined by analyzing biological samples (e.g., blood, plasma, or tissue homogenates) at various time points after injection to identify and quantify any radiometabolites. nih.govfrontiersin.orgresearchgate.net This is often done using radio-HPLC. A high metabolic stability is desirable to ensure that the detected PET signal originates from the intact tracer at the target site. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-ethylpiperazine |
| piperazine |
| [¹⁸F]this compound |
| 1-Benzylpiperazine |
| 1-(3-chlorophenyl)piperazine |
| N-(3-methylbenzyl)piperazine |
| 1-(2-methoxy-phenyl)piperazine |
| 1-methyl-3-phenylpiperazine |
| 1-(3-trifluoromethylphenyl)piperazine |
| Sildenafil (B151) |
| Vardenafil (B611638) |
| 1-methyl piperazine |
| 4-fluorobenzyl derivate (PPY1) |
| 2-fluorobenzyl derivate (PPY2) |
| [¹⁸F]MNI-444 |
| NBD-Cl (4-chloro-7-nitrobenzofuran) |
| phenylhydrazine |
| 1-ethynyl-4-fluorobenzene |
| 1-chloro-4-ethynylbenzene |
| 4-hydrazinylbenzonitrile |
| 1-ethyl-4-ethynylbenzene |
| prop-2-yn-1-ylbenzene |
| 1-ethynyl-4-propylbenzene |
| 4-ethynyl-1,1'-biphenyl |
| 1-(4-bromophenyl)piperazine |
| 1-(3-chloro-4-fluorophenyl)piperazine |
| methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate (troparil) |
| 1-(4-fluorophenyl)piperazine |
| 1-(m-trifluoromethylphenyl)piperazine |
| 1-(4-methoxyphenyl)piperazine |
| 1-(4-chlorophenyl)piperazine |
| 1-{4-[4-(2-[¹⁸F] Fluoroethoxy)-phenyl] Piperazine- 1-yl} ethenone |
| N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide |
| 1-Ethyl-4-(2-fluoro-4-nitrophenyl)piperazine |
| 1-(2-Fluoroethyl)piperazine |
| 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine |
| Ethyl 4-(2-fluoroethyl)piperazine-1-carboxylate |
| 2-(4-Isobutylpiperazin-1-yl)ethyl (Z)-N,N-diethyl-N′-phenylcarbamimidothioate |
| 2-(4-Isopropylpiperazin-1-yl)ethyl (Z)-N,N-diethyl-N′-phenylcarbamimidothioate |
| 2-(4-Isopentylpiperazin-1-yl)ethyl (Z)-N,N-diethyl-N′-phenylcarbamimidothioate |
| 2-(4-Isobutylpiperazin-1-yl)ethyl (Z)-N-phenylmorpholine-4-carbimidothioate |
| 1-[2-(2-hydroxyethoxy)ethyl]piperazine |
| Ethyl 4-piperidinecarboxylate |
| Ethyl N-piperazinecarboxylate |
| ketamine |
| NENK |
| Br-ketamine |
| F-ketamine |
Future Research Directions and Emerging Paradigms in the Study of 1 Ethyl 4 2 Fluoroethyl Piperazine
Greener and Novel Synthetic Routes on the Horizon
The development of efficient and environmentally benign synthetic methods for producing 1-Ethyl-4-(2-fluoroethyl)piperazine is a critical first step in enabling its broader study. Current synthetic approaches for related piperazine (B1678402) derivatives often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research will likely focus on pioneering greener and more streamlined synthetic pathways.
Key areas of exploration include:
Catalytic N-Alkylation: The use of transition metal catalysts, such as palladium or nickel, could facilitate the direct and selective N-alkylation of a piperazine precursor with both ethyl and 2-fluoroethyl groups. Research into novel ligand systems will be crucial to optimize catalyst activity and selectivity, minimizing the need for protecting groups and reducing the number of synthetic steps.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a continuous flow synthesis for this compound could lead to higher yields, improved purity, and a more sustainable manufacturing process. This approach is particularly well-suited for handling potentially hazardous reagents and intermediates in a controlled manner.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of various piperazine derivatives. nih.gov Future studies could explore the application of microwave technology to the synthesis of this compound, potentially leading to rapid and efficient production.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Researchers may investigate the potential of biocatalysts, such as lipases or transaminases, to perform selective alkylation steps in the synthesis of this compound, offering a highly specific and environmentally friendly alternative to traditional chemical methods.
| Synthetic Approach | Potential Advantages |
| Catalytic N-Alkylation | High selectivity, reduced steps |
| Flow Chemistry | Improved safety, scalability, and sustainability |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields nih.gov |
| Biocatalysis | High specificity, environmentally friendly |
Unveiling New Chemical Reactivities and Pathways
Beyond its synthesis, a deeper understanding of the chemical reactivity of this compound is essential for unlocking its full potential. The interplay between the two distinct nitrogen environments and the influence of the fluoroethyl group are expected to give rise to a rich and largely unexplored chemical landscape.
Future research in this area will likely focus on:
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperazine ring is a challenging but highly rewarding area of research. nih.govnih.gov Developing methods for the selective C-H activation of this compound would open up new avenues for creating a diverse range of analogs with potentially enhanced properties. The presence of two different N-substituents could offer unique regioselective opportunities.
Ring-Opening and Expansion Reactions: Exploring the conditions under which the piperazine ring of this compound can be opened or expanded would lead to the synthesis of novel acyclic and larger heterocyclic structures. mdpi.comnih.gov These transformations could yield compounds with entirely different pharmacological profiles.
Reactivity of the Fluoroethyl Group: The fluorine atom in the 2-fluoroethyl group is expected to influence the nucleophilicity and basicity of the adjacent nitrogen atom. A thorough investigation into the reactivity of this part of the molecule, including its susceptibility to nucleophilic substitution or elimination reactions under various conditions, is warranted.
Formation of Metal Complexes: The two nitrogen atoms of the piperazine ring can act as ligands to form complexes with various metal ions. Studying the coordination chemistry of this compound could lead to the development of novel catalysts or imaging agents.
Harnessing Artificial Intelligence and Machine Learning for Molecular Innovation
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new molecules. acs.orgnih.gov For this compound, these computational tools offer a powerful approach to accelerate research and development.
Future directions in this domain include:
De Novo Design of Analogs: Generative AI models can be trained on large datasets of known bioactive molecules to design novel analogs of this compound with optimized properties. mdpi.com These models can explore a vast chemical space to identify candidates with improved potency, selectivity, and pharmacokinetic profiles.
Predictive Modeling of Physicochemical and Biological Properties: Machine learning algorithms can be used to build predictive models for a wide range of properties, including solubility, permeability, metabolic stability, and bioactivity. researchgate.netnih.gov By applying these models to virtual libraries of this compound derivatives, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.
Identification of Novel Therapeutic Targets: AI can be employed to analyze large-scale biological data, such as genomic and proteomic data, to identify novel molecular targets for which this compound or its analogs may have therapeutic potential. nih.gov This approach can uncover previously unknown disease associations and open up new avenues for drug discovery.
| AI/ML Application | Potential Impact on Research |
| De Novo Design | Rapid generation of novel and optimized molecular structures mdpi.com |
| Predictive Modeling | Prioritization of synthetic targets with desirable properties researchgate.netnih.gov |
| Target Identification | Discovery of new therapeutic applications nih.gov |
Exploring Uncharted Therapeutic Territories: A Preclinical Focus
While the initial therapeutic applications of piperazine derivatives have often been in the realm of central nervous system disorders, the unique structure of this compound suggests the potential for activity in a broader range of therapeutic areas. Preclinical research is needed to elucidate novel molecular mechanisms and identify new therapeutic targets.
Emerging areas for preclinical investigation include:
Oncology: The piperazine scaffold is a common feature in many approved anticancer drugs. Preclinical studies could explore the potential of this compound and its derivatives to inhibit cancer cell proliferation, induce apoptosis, or overcome drug resistance through novel mechanisms of action.
Neurodegenerative Diseases: Beyond traditional neurotransmitter modulation, research could focus on the potential of this compound to modulate neuroinflammation, reduce oxidative stress, or inhibit the aggregation of pathogenic proteins implicated in diseases like Alzheimer's and Parkinson's.
Infectious Diseases: The piperazine moiety is present in some antimicrobial agents. Investigating the activity of this compound against a panel of bacterial and viral pathogens could reveal new opportunities for the development of anti-infective therapies.
Metabolic Disorders: The role of certain piperazine-containing compounds in modulating metabolic pathways is an area of growing interest. Preclinical models of diabetes and obesity could be used to assess the potential of this compound to regulate glucose and lipid metabolism.
A Synergistic Future: Merging Synthesis with Advanced Preclinical Imaging
The presence of a fluoroethyl group in this compound makes it an intrinsically suitable candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope widely used in Positron Emission Tomography (PET) imaging. This opens up exciting possibilities for synergistic approaches that combine chemical synthesis with advanced preclinical imaging.
Future research in this area will likely involve:
Development of ¹⁸F-labeled this compound as a PET Tracer: The direct radiosynthesis of [¹⁸F]this compound would provide a powerful tool for non-invasively studying its biodistribution, pharmacokinetics, and target engagement in living organisms. This would provide invaluable information early in the drug development process.
Theranostic Applications: By capitalizing on the inherent imaging capabilities of the fluoroethyl group, researchers can design and synthesize theranostic agents based on the this compound scaffold. These "see and treat" molecules would allow for simultaneous diagnosis, patient stratification, and monitoring of therapeutic response.
Image-Guided Drug Delivery: Advanced imaging techniques can be used to guide the development of targeted drug delivery systems that incorporate this compound. For example, the compound could be conjugated to nanoparticles or antibodies that are tracked in vivo using PET imaging to ensure they reach their intended target.
The convergence of innovative synthetic chemistry, advanced preclinical imaging, and computational approaches will be instrumental in realizing the full potential of this compound. The journey from a molecule of interest to a valuable scientific tool or therapeutic agent is a long one, but the diverse and promising research directions outlined here suggest a bright future for this intriguing compound.
Q & A
Basic: What are the standard synthetic routes for 1-Ethyl-4-(2-fluoroethyl)piperazine, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves alkylation or coupling reactions. For example:
- Route 1: Reacting piperazine with 2-fluoroethyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in ethanol .
- Route 2: Multi-step approaches using palladium-catalyzed cross-coupling for introducing fluorinated groups (e.g., Suzuki-Miyaura coupling) .
Key Factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
